

# A Comparative Guide to USP28 Inhibitors: FT206 and Alternatives

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Compound of Interest		
Compound Name:	FT206	
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Ubiquitin-specific protease 28 (USP28) has emerged as a significant therapeutic target in oncology. As a deubiquitinating enzyme (DUB), USP28 plays a critical role in stabilizing a variety of oncoproteins, thereby promoting tumor cell proliferation and survival.[1][2] Its inhibition offers a promising strategy for cancer treatment, particularly in cancers where oncoproteins like c-MYC are overexpressed.[1][3][4] This guide provides a detailed comparison of **FT206**, a notable USP28 inhibitor, with other compounds targeting the same enzyme, supported by experimental data for an audience of researchers and drug development professionals.

#### Overview of USP28 and its Role in Cancer

Ubiquitination is a post-translational modification that typically marks proteins for degradation by the proteasome. Deubiquitinating enzymes reverse this process, rescuing proteins from degradation.[1] USP28 stabilizes several key cancer-related proteins, including the transcription factor c-MYC, c-JUN, and DNA damage response proteins like 53BP1 and Chk2. [3][4][5] High expression of USP28 is found in various cancers, such as colon, breast, and lung carcinomas, where it is essential for tumor-cell proliferation.[3] By inhibiting USP28, the degradation of these oncoproteins can be promoted, leading to decreased cancer cell growth and survival.[1]

### **Comparative Analysis of USP28 Inhibitors**

Several small-molecule inhibitors have been developed to target USP28. While many show promise, they often exhibit dual specificity, also inhibiting the closely related enzyme USP25.[6]







[7] This is due to a highly conserved binding cleft in both enzymes where these inhibitors act.[6] [7][8] The following tables summarize the quantitative data for **FT206** and other key USP28 inhibitors.

Table 1: Inhibitor Potency and Selectivity



Inhibitor	Target(s)	IC50 / EC50 for USP28	IC50 / EC50 for USP25	Selectivity Profile	Reference(s
FT206	USP28 / USP25	0.15 μM (IC50)	1.01 μM (IC50)	Preferentially inhibits USP28 over USP25.[9]	[10]
AZ1	USP28 / USP25	>30 μM (EC50)	~10–30 μM (EC50)	Pronounced activity towards USP25.[5][9]	[5]
Vismodegib	SMO / USP28 / USP25	4.41 ± 1.08 μΜ (IC50)	Not specified	FDA- approved SMO inhibitor, also targets USP28/25.[6] [11]	[11]
USP28-IN-4	USP28	0.04 μM (IC50)	Not specified	Highly selective over USP2, USP7, USP8, USP9x, UCHL3, UCHL5.[12]	[12]
CT1113	USP28	Not specified	Not specified	Described as a potent and specific inhibitor of USP28.[13]	[13]

Table 2: Preclinical and Clinical Effects



Inhibitor	Model System(s)	Key Effects	Clinical Status	Reference(s)
FT206	Lung Squamous Cell Carcinoma (LSCC) cells, mouse models	Reduces c-MYC, c-JUN, Δp63 levels; impairs cell proliferation; induces tumor regression.[5][10]	Preclinical	[5]
AZ1	Non-small cell lung cancer (NSCLC) cells	Induces DNA damage and Noxa-mediated mitochondrial apoptosis.[14]	Preclinical	[14]
Vismodegib	Colorectal cancer cell lines	Induces cytotoxic effects; downregulates c-Myc, Notch1, and Tankyrase-1/2.[8][11]	FDA-approved (for BCC)	[8][11]
USP28-IN-4	Human colorectal cancer cells	Down-regulates c-Myc; inhibits colony formation; enhances sensitivity to Regorafenib.[12]	Preclinical	[12]
CT1113	Burkitt Lymphoma cells, AML patients	Induces c-MYC degradation; slows cell proliferation; induces apoptosis.[13]	Phase I trial (for AML).[13][15]	[13][15]



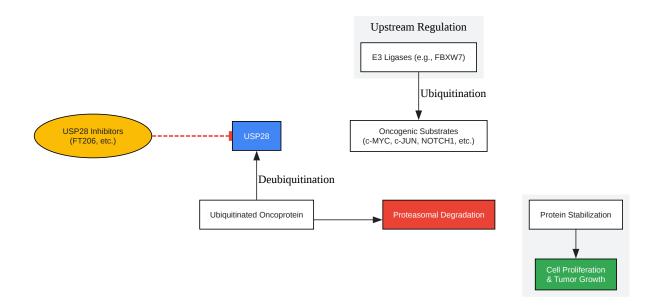
## **Signaling Pathways and Mechanisms of Action**

USP28 inhibitors function by binding to the enzyme and preventing it from deubiquitinating its substrates. This leads to the ubiquitination and subsequent proteasomal degradation of these substrates.

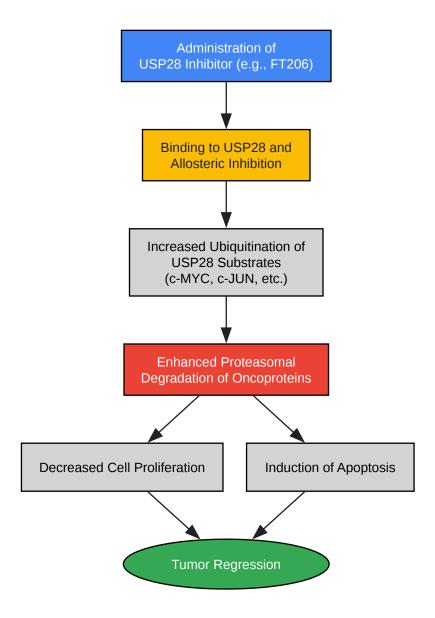
## **USP28 Signaling Pathway**

The diagram below illustrates the central role of USP28 in stabilizing oncoproteins. Inhibition of USP28 leads to the degradation of these proteins, thereby suppressing cancer progression.

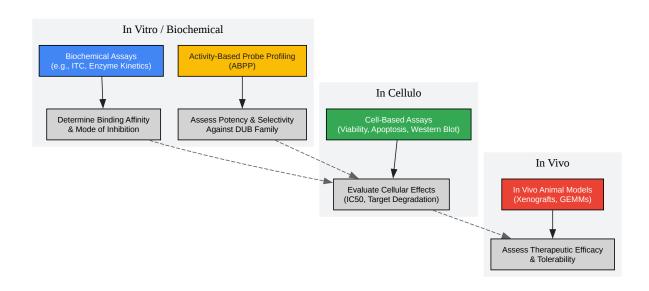












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